

The Biosynthesis of Carcinine Hydrochloride in Mammalian Tissues: A Technical Guide

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Compound of Interest

Compound Name: Carcinine Hydrochloride

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Abstract

Carcinine (β -alanylhistamine), a structural analog of carnosine, is an endogenous dipeptide found in various mammalian tissues.[1] Its biosynthesis is intrinsically linked to the metabolic pathways of its constituent precursors, β -alanine and histamine. This technical guide provides a comprehensive overview of the current understanding of **carcinine hydrochloride** biosynthesis in mammals, detailing the enzymatic pathways, key substrates, and regulatory considerations. This document is intended to serve as a resource for researchers investigating the physiological roles of carcinine and its potential as a therapeutic agent.

Introduction

Carcinine has been identified in a range of mammalian tissues, including those of rats, guinea pigs, mice, and humans.[1] It is considered part of the broader carnosine-histidine-histamine metabolic network.[1] While the physiological functions of carcinine are still under investigation, its antioxidant and neuroprotective properties suggest potential roles in cellular defense and signaling. This guide focuses on the core of its formation: the biosynthetic process within mammalian cells.

The Biosynthetic Pathway of Carcinine

The primary pathway for carbinine biosynthesis involves the enzymatic condensation of β -alanine and histamine. This reaction is catalyzed by an ATP-dependent ligase. While a specific "carbinine synthase" has been described in invertebrates, in mammals, this activity is strongly suggested to be a function of carnosine synthase (CARNS1), also known as ATP-grasp domain-containing protein 1 (ATPGD1).

The Precursors

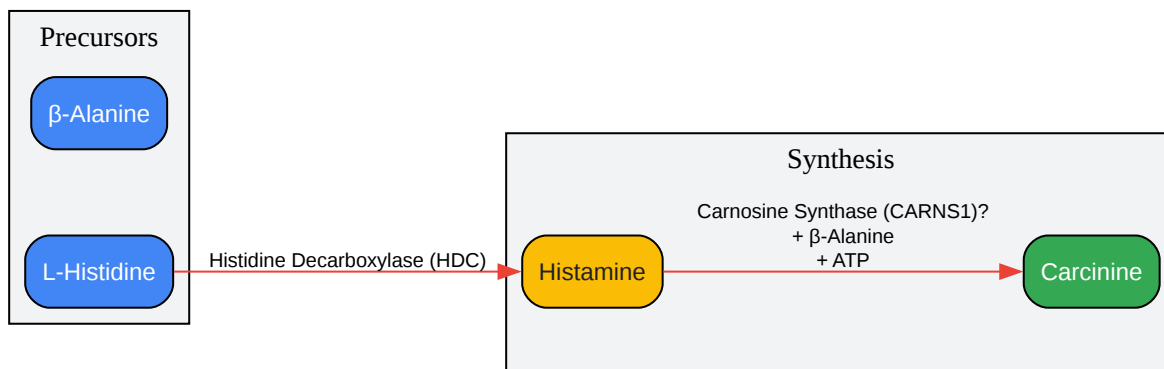
- **β -Alanine:** This non-proteinogenic β -amino acid is the rate-limiting precursor for the synthesis of carnosine and, by extension, likely for carbinine.^[2] Its availability is a key regulatory point in the biosynthetic pathway.
- **Histamine:** This biogenic amine is produced from the decarboxylation of the amino acid L-histidine by the enzyme histidine decarboxylase (HDC). Histamine is a potent signaling molecule involved in allergic and inflammatory responses, gastric acid secretion, and neurotransmission.

The Enzymatic Reaction

The synthesis of carbinine is an ATP-dependent process where β -alanine and histamine are joined by a peptide bond.



While direct evidence for histamine as a substrate for mammalian CARNS1 is an active area of research, the structural similarity between histamine and L-histidine makes this a highly plausible mechanism.



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Figure 1: Proposed biosynthetic pathway of carcine in mammalian tissues.

Quantitative Data

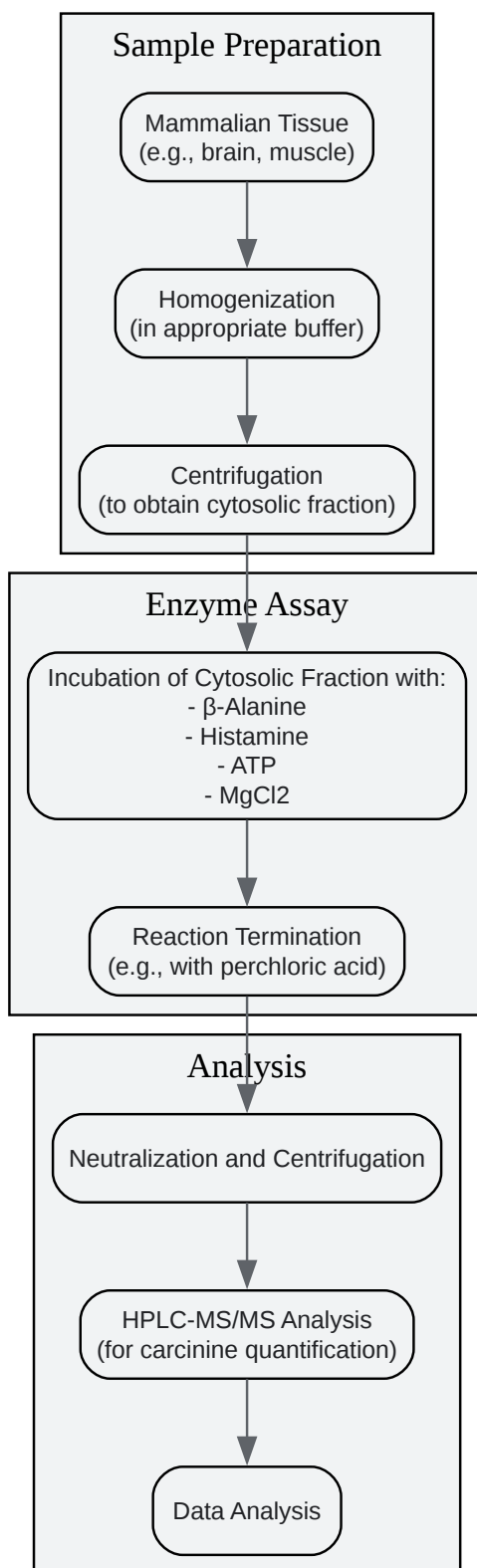
Quantitative data on endogenous carcine levels in mammalian tissues are limited. However, its presence has been confirmed in multiple species. The concentration of its precursors, β -alanine and histamine, can vary significantly between tissues.

Compound	Tissue	Species	Concentration	Reference
Carcinine	Retina	Mouse	~5 ± 1.1 ng/retina (following oral administration)	[3]
Intestines	Rat, Guinea Pig, Mouse, Human	Present (quantification not specified)	[1]	
Kidney	Rat, Guinea Pig, Mouse, Human	Present (quantification not specified)	[1]	
Liver	Rat, Guinea Pig, Mouse, Human	Present (quantification not specified)	[1]	
Myocardium	Rat, Guinea Pig, Mouse, Human	Present (quantification not specified)	[1]	
Pituitary Gland	Rat, Guinea Pig, Mouse, Human	Present (quantification not specified)	[1]	
β-Alanine	Skeletal Muscle	Human	2-5 mM	
Brain	Rat	~0.05-0.1 μmol/g		
Histamine	Brain	Rat	~50-100 ng/g	
Skin	Human	~10-100 μg/g		
Stomach	Human	~10-150 μg/g		

Note: Precursor concentrations are approximate and can vary based on physiological conditions and analytical methods.

Experimental Protocols

Experimental Workflow for Carcinine Biosynthesis Analysis



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Figure 2: General experimental workflow for the analysis of carcinine biosynthesis.

Detailed Protocol for In Vitro Carcinine Synthase Assay

This protocol is adapted from established methods for carnosine synthase activity and is designed to detect the synthesis of carcinine from β -alanine and histamine.

Materials:

- Mammalian tissue (e.g., brain, skeletal muscle)
- Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and protease inhibitors)
- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- β -alanine solution (100 mM)
- Histamine dihydrochloride solution (100 mM)
- ATP solution (100 mM)
- $MgCl_2$ solution (1 M)
- Perchloric acid (PCA), 10% (v/v)
- Potassium carbonate (K_2CO_3), 2 M
- HPLC-grade water and acetonitrile
- Formic acid
- **Carcinine hydrochloride** standard
- Internal standard (e.g., isotopic labeled carcinine)

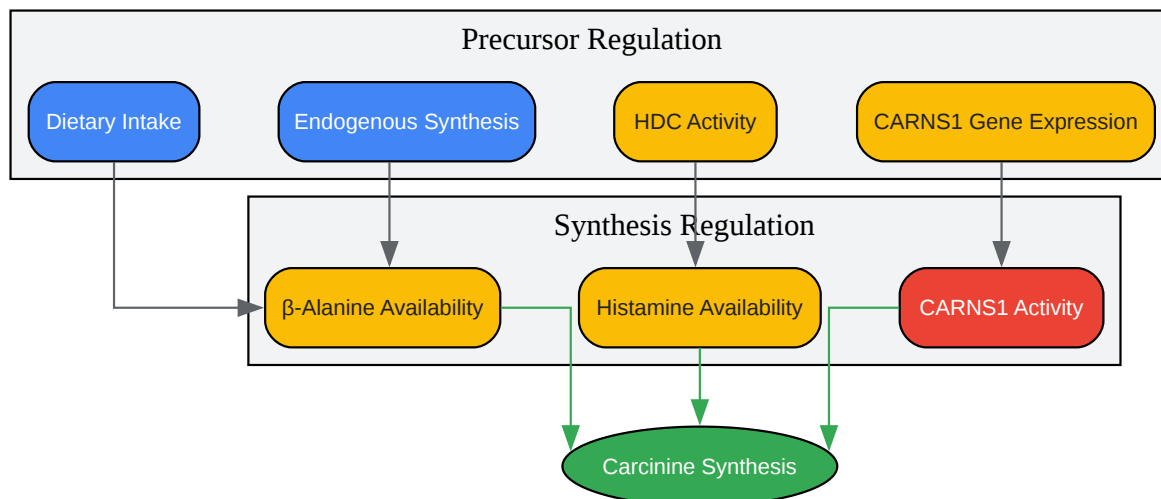
Procedure:

- Tissue Homogenization:
 - Excise and weigh the tissue of interest on ice.
 - Homogenize the tissue in 4 volumes of ice-cold homogenization buffer using a glass-Teflon homogenizer.
 - Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
 - Collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard method (e.g., Bradford assay).
- Enzyme Assay:
 - Prepare the reaction mixture in a microcentrifuge tube on ice. For a final volume of 100 µL, add:
 - 50 µL of assay buffer
 - 10 µL of cytosolic fraction (containing a known amount of protein, e.g., 100-500 µg)
 - 10 µL of 100 mM β-alanine (final concentration 10 mM)
 - 10 µL of 100 mM histamine (final concentration 10 mM)
 - 10 µL of 100 mM ATP (final concentration 10 mM)
 - 1 µL of 1 M MgCl₂ (final concentration 10 mM)
 - Adjust volume to 100 µL with water if necessary.
 - Include control reactions lacking one of the substrates or ATP to determine background levels.
 - Incubate the reaction tubes at 37°C for a specified time (e.g., 30-60 minutes).
- Reaction Termination and Sample Preparation:
 - Stop the reaction by adding 25 µL of 10% PCA.

- Vortex and incubate on ice for 10 minutes to precipitate proteins.
- Centrifuge at 15,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and neutralize by adding an appropriate volume of 2 M K₂CO₃.
- Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.
- Collect the supernatant for HPLC-MS/MS analysis.
- HPLC-MS/MS Analysis:
 - Use a C18 reverse-phase HPLC column.
 - Mobile phase A: 0.1% formic acid in water.
 - Mobile phase B: 0.1% formic acid in acetonitrile.
 - Run a gradient elution to separate carcinine from other components.
 - Detect carcinine using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The specific precursor and product ion transitions for carcinine and the internal standard should be optimized.
 - Quantify the amount of carcinine produced by comparing the peak area to a standard curve of **carcinine hydrochloride**.

Regulation of Carcinine Biosynthesis

The biosynthesis of carcinine is likely regulated at several levels, primarily through the availability of its precursors and the activity of the synthesizing enzyme.



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